Azido-PEG2-CH2CO2H

説明

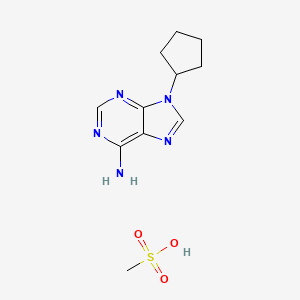

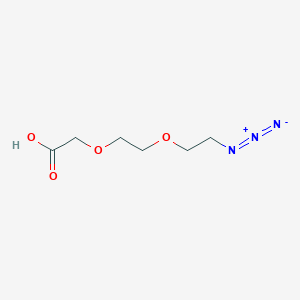

Azido-PEG2-CH2CO2H (APCH) is a novel synthetic compound developed in recent years that has potential applications in both in vivo and in vitro research. APCH is a polyethylene glycol derivative with an azide group attached to the end of the molecule, and a carboxylic acid group at the other end. This unique combination of functional groups makes APCH a useful tool for creating covalent bonds between molecules, allowing for the formation of new compounds and structures. In addition, APCH can be used to modify proteins and other biomolecules, making it an important tool for research in the fields of biochemistry and molecular biology.

科学的研究の応用

Drug Development

Azido-PEG2-CH2CO2H: is utilized in drug development as a linker for prodrug formation. Its azide group allows for click chemistry reactions, creating stable triazole linkages with alkyne-tagged drugs . This enables the development of prodrugs that can be activated in specific biological environments, enhancing drug delivery and reducing systemic toxicity.

Bioconjugation

In bioconjugation, Azido-PEG2-CH2CO2H serves as a bridge between biomolecules and functional groups. The terminal carboxylic acid reacts with primary amines to form amide bonds, facilitating the attachment of peptides, antibodies, or other proteins to various surfaces or carriers .

Surface Modification

The compound is used for surface modification of materials like nanoparticles or medical devices. By reacting with alkyne-modified surfaces, it forms a covalent bond that can further react with biomolecules, creating a bioactive layer that can improve biocompatibility or targeted binding .

Diagnostic Agents

Azido-PEG2-CH2CO2H: is instrumental in designing diagnostic agents. It can be used to attach fluorescent dyes or radioisotopes to targeting molecules, aiding in the visualization and detection of diseases through imaging techniques .

Therapeutic Agents

This compound plays a role in the synthesis of therapeutic agents. By facilitating the conjugation of drugs to targeting moieties, it helps in the creation of targeted therapies that can home in on diseased cells, thereby increasing efficacy and minimizing side effects .

Biomaterials Engineering

In biomaterials engineering, Azido-PEG2-CH2CO2H is used to modify the properties of hydrogels, scaffolds, and other materials. The introduction of azide functionality allows for subsequent modification with various biomolecules, tuning the material’s properties for specific biomedical applications .

Nanotechnology

The azide group of Azido-PEG2-CH2CO2H is pivotal in nanotechnology for the functionalization of nanoparticles. It enables the attachment of therapeutic molecules or targeting ligands, which can be directed towards specific cells or tissues for treatment or imaging purposes .

Agricultural Biotechnology

Lastly, in agricultural biotechnology, Azido-PEG2-CH2CO2H can be used to create bioactive compounds that interact with plant systems. This can lead to the development of new agrochemicals or genetic engineering tools that enhance crop resilience and productivity .

作用機序

Target of Action

Azido-PEG2-CH2CO2H is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

Azido-PEG2-CH2CO2H contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The compound leverages the ubiquitin-proteasome system within cells . This system is responsible for protein degradation, and the compound’s interaction with it results in selective protein degradation .

Pharmacokinetics

Azido-PEG2-CH2CO2H is a water-soluble compound . The hydrophilic PEG spacer increases its solubility in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage and a stable amide bond . These linkages enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound is stored at -20°C , indicating that low temperatures may be necessary for its stability. The presence of activators such as EDC or HATU is also necessary for the compound to form a stable amide bond .

特性

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIIYNXOTJRSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG2-CH2CO2H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

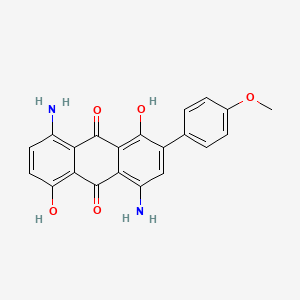

![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)